Major Metabolite Status and Quantified Urinary Recovery vs. Other Hydroxylated Metabolites
4-Hydroxydebrisoquine is the quantitatively major metabolite of debrisoquine in humans, a key differentiator from the several other identified hydroxylated metabolites. In a study of five healthy subjects administered a single 32 mg oral dose of [14C]-debrisoquine, 4-hydroxydebrisoquine was confirmed as the major metabolite, while significant amounts of 5-, 6-, 7- and 8-hydroxydebrisoquine were also formed [1]. This establishes its primacy for use in the standard urinary metabolic ratio calculation.
| Evidence Dimension | Major vs. minor urinary metabolite status |
|---|---|
| Target Compound Data | Major metabolite of debrisoquine |
| Comparator Or Baseline | 5-, 6-, 7-, and 8-hydroxydebrisoquine (all formed in significant but lesser amounts) |
| Quantified Difference | Qualitatively and quantitatively the predominant metabolite |
| Conditions | In vivo human study; 5 healthy subjects, 32 mg oral dose [14C]-debrisoquine |
Why This Matters
Its status as the major metabolite underpins the use of the debrisoquine/4-hydroxydebrisoquine ratio as the standard metric for CYP2D6 phenotyping; using a minor metabolite would yield different and less validated ratios.
- [1] Idle, J. R., Mahgoub, A., Angelo, M. M., Dring, L. G., Lancaster, R., & Smith, R. L. (1979). The metabolism of [14C]-debrisoquine in man. British Journal of Clinical Pharmacology, 7(3), 257–266. View Source
